1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene
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Overview
Description
1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene is an organic compound characterized by the presence of two vinylsulphonyl groups attached to a benzene ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene typically involves the sulfonation of 1,3-dimethylbenzene followed by the introduction of vinyl groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the proper formation of the vinylsulphonyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes followed by purification steps to isolate the desired product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene can undergo various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form sulfone derivatives.
Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The vinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the vinyl groups.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol-substituted compounds, and various substituted benzene derivatives .
Scientific Research Applications
1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene involves its ability to undergo various chemical reactions due to the presence of reactive vinylsulphonyl groups. These groups can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-4,6-dichlorobenzene: Similar structure but with chlorine atoms instead of vinylsulphonyl groups.
1,3-Dimethyl-4,6-dinitrobenzene: Contains nitro groups instead of vinylsulphonyl groups.
1,3-Dimethyl-4,6-diaminobenzene: Features amino groups in place of vinylsulphonyl groups.
Biological Activity
1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies that highlight its efficacy.
Chemical Structure and Properties
This compound has the molecular formula C12H14O4S2 and is characterized by the presence of two vinylsulfonyl groups attached to a dimethyl-substituted benzene ring. The sulfonyl groups contribute to its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Direct Olefination : Utilizing sulfonyl halides in reactions with aromatic compounds to introduce vinylsulfonyl groups .
- Knoevenagel Condensation : This method facilitates the formation of unsaturated disulfonyl compounds through the reaction of aldehydes with sulfonyl fluorides .
Endocrine Activity
Studies indicate that this compound exhibits endocrine-disrupting properties. It interacts with estrogen receptors, which could lead to alterations in hormonal signaling pathways. This activity raises concerns regarding its safety in consumer products and necessitates further investigation into its mechanisms of action .
Inhibition of Carbonic Anhydrase
Research has shown that compounds similar to this compound can inhibit carbonic anhydrases (CAs), particularly bovine carbonic anhydrase II (bCAII). These compounds displayed nanomolar binding affinities, suggesting significant potential for therapeutic applications in managing conditions related to CA dysregulation .
Compound | Binding Affinity (nM) | Target |
---|---|---|
This compound | TBD | bCAII |
4-carboxybenzenesulfonamide | 4.7 - 9.3 | bCAII |
Case Study 1: Endocrine Disruption Assessment
A study assessing the endocrine activity of various sulfonamide derivatives found that this compound significantly activated estrogen receptor pathways in vitro. This suggests that the compound may mimic estrogenic activity, leading to potential reproductive toxicity .
Case Study 2: Carbonic Anhydrase Inhibition
In another study focused on CA inhibitors, researchers synthesized several derivatives of benzene sulfonamides. Among these derivatives, compounds structurally related to this compound showed promising inhibitory effects on bCAII with K(i) values indicating strong binding affinities. The findings suggest that modifications of the vinylsulfonyl groups can enhance inhibitory potency against CAs .
Properties
CAS No. |
94200-81-4 |
---|---|
Molecular Formula |
C12H14O4S2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1,5-bis(ethenylsulfonyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C12H14O4S2/c1-5-17(13,14)11-8-12(18(15,16)6-2)10(4)7-9(11)3/h5-8H,1-2H2,3-4H3 |
InChI Key |
BGZJIFCQZFIYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C=C)S(=O)(=O)C=C)C |
Origin of Product |
United States |
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